molecular formula C35H52O9 B574759 Cimicidanol 3-arabinoside CAS No. 161207-05-2

Cimicidanol 3-arabinoside

Cat. No.: B574759
CAS No.: 161207-05-2
M. Wt: 616.792
InChI Key: UTCCROAABALSPM-YNEOXWKKSA-N
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Description

Cimicidanol 3-arabinoside is a useful research compound. Its molecular formula is C35H52O9 and its molecular weight is 616.792. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It has been reported that this compound can activate ampk , a key energy-sensing enzyme that plays a crucial role in cellular energy homeostasis.

Biochemical Pathways

The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside suggests that it may influence several biochemical pathways related to energy metabolism. AMPK activation can lead to the inhibition of anabolic processes, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake .

Result of Action

The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside may have several cellular effects. For instance, it may promote glucose uptake and fatty acid oxidation, inhibit the synthesis of fatty acids and cholesterol, and regulate cellular energy balance . These effects could potentially be beneficial in the management of metabolic disorders such as diabetes .

Biological Activity

Cimicidanol 3-arabinoside, a glycosylated flavonoid derived from the roots of Cimicifuga foetida, has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 161207-05-2
  • Molecular Formula : C35_{35}H52_{52}O9_9
  • Molecular Weight : 616.78 g/mol
  • Purity : ≥ 98% .

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its flavonoid structure, which is known for various health benefits.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The compound scavenges free radicals and reduces oxidative damage.
  • Assays Used : ABTS radical scavenging assay and Ferric-reducing antioxidant power (FRAP) assay have been employed to evaluate its antioxidant capacity. For instance, the ABTS assay demonstrated a notable percentage of radical scavenging activity, indicating its efficacy in neutralizing free radicals .

2. Anti-inflammatory Effects

Flavonoids are renowned for their anti-inflammatory properties, and this compound is no exception. It may inhibit pathways that lead to inflammation by modulating cytokine production.

  • Research Findings : Studies suggest that flavonoids can reduce the expression of pro-inflammatory markers, thereby alleviating conditions such as arthritis and other inflammatory diseases .

3. Antidiabetic Potential

This compound has been investigated for its potential antidiabetic effects through mechanisms involving glucose metabolism.

  • α-Glucosidase Inhibition : The compound has shown inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making it beneficial for managing diabetes .
ParameterValue
α-Glucosidase Inhibition (%)High efficacy
Assay MethodSpectrophotometric at 405 nm

Case Study 1: Antioxidant and Anti-diabetic Properties

A study conducted on extracts containing this compound revealed that the compound effectively reduced oxidative stress markers and improved insulin sensitivity in diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, this compound was shown to downregulate TNF-alpha and IL-6 levels in vitro. This suggests its potential utility in treating inflammatory disorders .

Properties

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-GZYHAVPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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